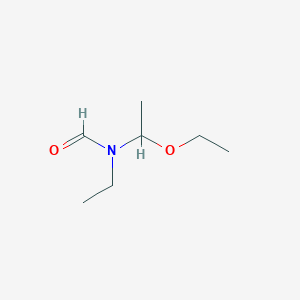
N-(1-Ethoxyethyl)-N-ethylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethoxyethyl)-N-ethylformamide: is an organic compound with a unique structure that includes both ethoxy and ethyl groups attached to a formamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethoxyethyl)-N-ethylformamide typically involves the reaction of ethyl formate with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful control of reaction temperature and pressure to ensure high yield and purity of the product. Catalysts such as sulfuric acid or other strong acids are commonly used to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Ethoxyethyl)-N-ethylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted formamides depending on the reagents used.
Applications De Recherche Scientifique
N-(1-Ethoxyethyl)-N-ethylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-(1-Ethoxyethyl)-N-ethylformamide exerts its effects involves its interaction with various molecular targets. The ethoxy and ethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The formamide group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: Another compound with ethoxy and ethyl groups, used in CO2 capture technologies.
N-(2-Ethoxyethyl)-N-methylformamide: Similar structure but with a methyl group instead of an ethyl group, used in organic synthesis.
Uniqueness: N-(1-Ethoxyethyl)-N-ethylformamide is unique due to its specific combination of ethoxy and ethyl groups attached to a formamide backbone. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
105989-20-6 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
N-(1-ethoxyethyl)-N-ethylformamide |
InChI |
InChI=1S/C7H15NO2/c1-4-8(6-9)7(3)10-5-2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
LPNHCQKEDQAFQE-UHFFFAOYSA-N |
SMILES canonique |
CCN(C=O)C(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


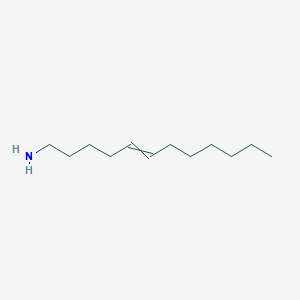

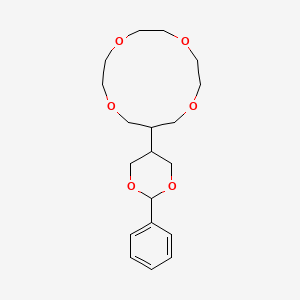
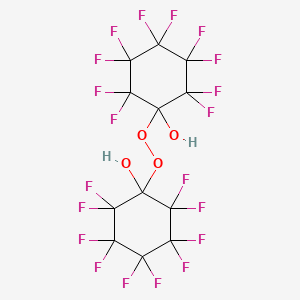
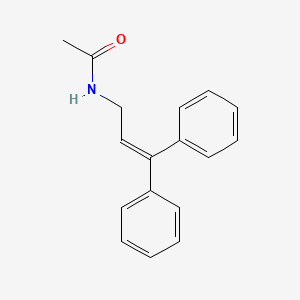

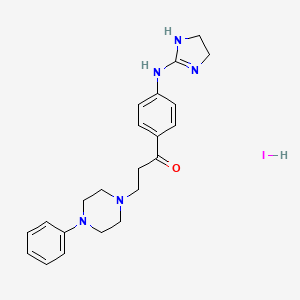


![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
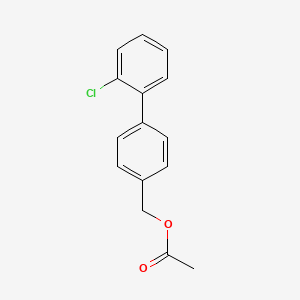
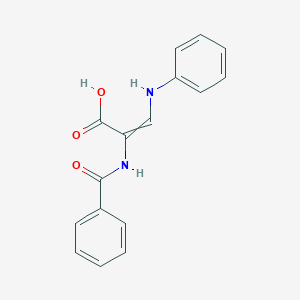
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
